

Application Note: Quantification of **Indigoidine**Concentration

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Indigoidine is a natural blue pigment synthesized by various microorganisms.[1][2] Its potential applications as a sustainable dye in the textile, food, and cosmetic industries, as well as its antioxidant and antimicrobial properties, have led to a surge in research focused on optimizing its microbial production.[3][4] Accurate and reproducible quantification of **indigoidine** concentration is critical for monitoring fermentation processes, comparing the efficiency of different microbial strains, and ensuring the quality of the final product. This application note provides detailed protocols for the quantification of **indigoidine** using spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Methods Overview

Two primary methods for the quantification of **indigoidine** are detailed:

- Spectrophotometric Method: This is a rapid and cost-effective method suitable for highthroughput screening and routine monitoring of **indigoidine** production. It relies on the strong absorbance of **indigoidine** in the visible spectrum.
- High-Performance Liquid Chromatography (HPLC) Method: HPLC provides a more sensitive
 and specific quantification, allowing for the separation of indigoidine from other potentially
 interfering compounds in the sample matrix. This method is ideal for accurate determination
 of pigment purity and concentration in complex mixtures.



Sample Preparation and Extraction

The choice of extraction solvent is crucial for accurate quantification, as **indigoidine** is insoluble in water and most common organic solvents.[2][5] Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving **indigoidine**.[1][6][7] Pyridine is also an effective solvent but poses greater health and environmental risks.[1] The pH of the medium also significantly impacts **indigoidine**'s solubility; it is more soluble in acidic conditions (pH 2-4).[1][6]

A general extraction procedure from a fermentation broth involves separating the microbial cells from the culture medium via centrifugation. **Indigoidine**, being largely insoluble in aqueous media, will be present in the cell pellet and as a precipitate in the supernatant.[7] Therefore, it is essential to process both fractions for complete quantification.

Experimental Protocols Protocol 1: Spectrophotometric Quantification of Indigoidine

This protocol describes the quantification of **indigoidine** using a UV-Vis spectrophotometer or a microplate reader.

Materials:

- Dimethyl sulfoxide (DMSO)
- Purified indigoidine standard (for standard curve)
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Centrifuge
- Spectrophotometer or microplate reader
- Cuvettes or 96-well plates

Procedure:



- Sample Collection: Collect 1 mL of the fermentation broth in a microcentrifuge tube.
- Cell Lysis and Extraction:
 - Centrifuge the sample at 21,000 x g for 10 minutes to pellet the cells and precipitated indigoidine.[7]
 - Discard the supernatant.
 - To the pellet, add 1 mL of DMSO.[7][8] For cultures with high cell density or pigment concentration, the addition of acid-washed glass beads and vortexing can aid in cell lysis and extraction.[9]
 - Vortex vigorously or sonicate until the blue pigment is completely dissolved.
- Clarification: Centrifuge the DMSO extract at 21,000 x g for 10 minutes to pellet any cell debris.[7]
- Absorbance Measurement:
 - Carefully transfer the supernatant to a clean cuvette or a well in a 96-well plate.
 - Measure the absorbance at 612 nm (λmax for indigoidine in DMSO).[6][8] Use pure DMSO as a blank.
- Standard Curve Preparation:
 - Prepare a stock solution of purified indigoidine in DMSO (e.g., 1 mg/mL).[7]
 - Perform serial dilutions of the stock solution to create a range of standards (e.g., 0.01, 0.025, 0.05, 0.10, 0.20, 0.25 mg/mL).[7]
 - Measure the absorbance of each standard at 612 nm.
 - Plot a graph of absorbance versus concentration to generate a standard curve.
- Concentration Determination: Use the standard curve to determine the concentration of indigoidine in the sample based on its absorbance reading.



Protocol 2: HPLC Quantification of Indigoidine

This protocol provides a method for the accurate quantification of **indigoidine** using reverse-phase HPLC.

Materials:

- Dimethyl sulfoxide (DMSO)
- Methanol (HPLC grade)
- Water (HPLC grade)
- · Purified indigoidine standard
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 5 μm particle size, 4.6 x 150 mm)[7]
- Syringe filters (0.22 μm)

Procedure:

- Sample Preparation:
 - Extract indigoidine from the fermentation sample using DMSO as described in Protocol 1 (Steps 1-3).
 - Filter the DMSO extract through a 0.22 μm syringe filter to remove any particulate matter before injection into the HPLC system.
- HPLC Conditions:
 - Column: C18 reverse-phase column (4.6 x 150 mm, 5 μm).[7]
 - Mobile Phase: A linear gradient of 10-90% aqueous methanol.
 - Flow Rate: 1 mL/min.[7]



Injection Volume: 10-20 μL.

Detection: Monitor at 612 nm.[7]

Column Temperature: 30 °C.[10]

- Standard Curve Preparation:
 - Prepare a series of **indigoidine** standards in DMSO at known concentrations.
 - Inject each standard into the HPLC system and record the peak area.
 - Plot a graph of peak area versus concentration to generate a standard curve.
- Sample Analysis and Quantification:
 - Inject the prepared sample extract into the HPLC system.
 - Identify the indigoidine peak based on the retention time of the standard.
 - Determine the concentration of **indigoidine** in the sample by comparing its peak area to the standard curve.

Data Presentation

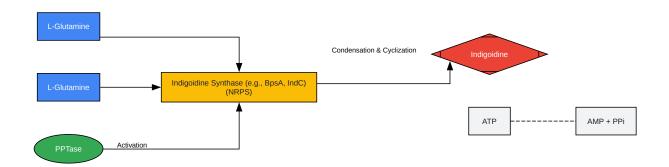
Table 1: Comparison of Indigoidine Titers in Engineered Microorganisms



Microorganism	Genetic Modification	Cultivation Method	Indigoidine Titer (g/L)	Reference
Escherichia coli BAP1	Co-expression of Sc-indC and Sc- indB	Flask cultivation with L-glutamine feeding	8.81 ± 0.21	[4]
Escherichia coli BAP1	Co-expression of Sc-indC, Sc- indB, and glnA	Flask cultivation	7.08 ± 0.11	[3]
Rhodosporidium toruloides	Engineered with indigoidine biosynthetic pathway	High-gravity fed- batch	86.3 ± 7.4	[9]
Rhodosporidium toruloides	Engineered with indigoidine biosynthetic pathway	Batch process with sorghum hydrolysate	2.9 ± 0.8	[9]
Corynebacterium glutamicum BIRU11	Metabolically engineered	Fed-batch fermentation	49.30	[11]
Streptomyces lividans TK24	StSS-regulated expression of IndC	Flask fermentation	5.2	[12]

Visualizations Indigoidine Biosynthetic Pathway



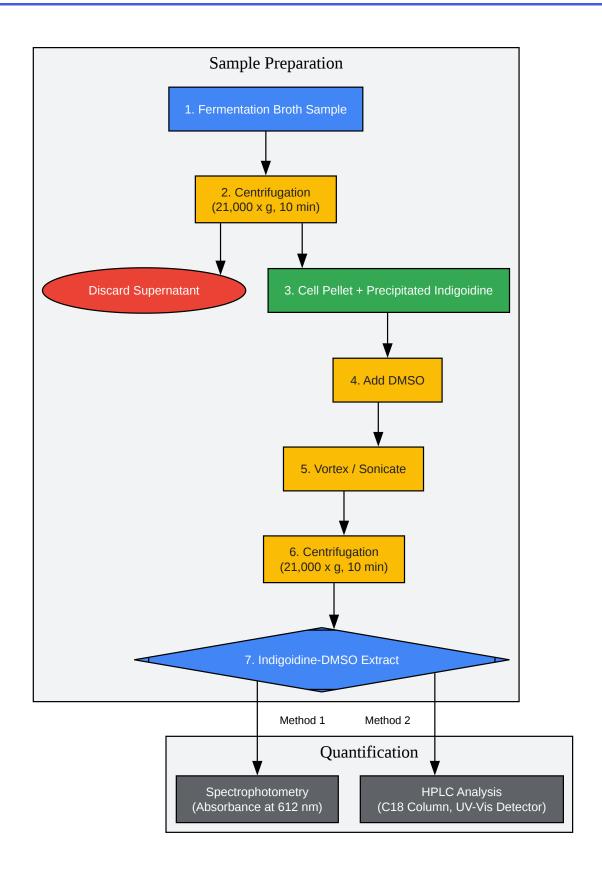


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Caption: Biosynthesis of indigoidine from two molecules of L-glutamine.

Experimental Workflow for Indigoidine Quantification





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Caption: Workflow for the extraction and quantification of **indigoidine**.



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- To cite this document: BenchChem. [Application Note: Quantification of Indigoidine Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217730#quantification-of-indigoidine-concentration-in-a-sample]

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